4-Fluoro-1H-indazole-5-carboxylic acid is a fluorinated heterocyclic building block belonging to the indazole class of compounds. This structural motif is of significant interest in medicinal chemistry, primarily serving as a key precursor for the synthesis of highly potent enzyme inhibitors. The strategic incorporation of a fluorine atom onto the indazole core is a common design strategy intended to modulate electronic properties, metabolic stability, and binding affinity to protein targets, making such compounds foundational for developing advanced therapeutic agents, particularly in oncology. [1]
Replacing 4-fluoro-1H-indazole-5-carboxylic acid with its non-fluorinated parent compound, 1H-indazole-5-carboxylic acid, is a critical design compromise that can lead to a significant loss of function in the final active molecule. The fluorine atom at the 4-position is not merely a structural placeholder; it is a deliberate modification that directly enhances biological potency. As demonstrated in structure-activity relationship (SAR) studies of highly optimized poly(ADP-ribose) polymerase (PARP) inhibitors, the removal of a strategically placed fluorine atom from the heterocyclic core can decrease enzyme inhibition and cellular potency by more than twofold. [1] Therefore, procuring the non-fluorinated analog for cost savings would directly undermine the objective of synthesizing a high-potency final compound.
In the development of the potent PARP inhibitor Talazoparib (BMN 673), the contribution of the fluorine atom on the core heterocycle was quantified. The fluorinated compound (Talazoparib, compound 47) demonstrated significantly higher potency against the PARP1 enzyme compared to its direct non-fluorinated analog (compound 42). [1] The fluorinated version exhibited a Kᵢ of 1.2 nM, representing a twofold increase in inhibitory activity over the non-fluorinated version's Kᵢ of 2.6 nM. [1]
| Evidence Dimension | PARP1 Enzyme Inhibition (Kᵢ) |
| Target Compound Data | 1.2 nM (for fluorinated final compound) |
| Comparator Or Baseline | Non-fluorinated analog (compound 42): 2.6 nM |
| Quantified Difference | 2.17x more potent |
| Conditions | Biochemical enzyme inhibition assay against human PARP1. |
For researchers developing high-potency enzyme inhibitors, this evidence shows that incorporating the 4-fluoro-indazole core is critical for achieving sub-nanomolar to low-nanomolar target engagement.
The biochemical advantage of fluorination translates directly to superior performance in a disease-relevant cellular context. In a cytotoxicity assay using the Capan-1 human pancreatic cancer cell line, which has a BRCA2 mutation, the fluorinated final compound (Talazoparib) was over twice as potent as its non-fluorinated counterpart. [1] The EC₅₀ for the fluorinated compound was 5.0 nM, compared to 10.4 nM for the non-fluorinated analog. [1]
| Evidence Dimension | Cytotoxicity (EC₅₀) |
| Target Compound Data | 5.0 nM (for fluorinated final compound) |
| Comparator Or Baseline | Non-fluorinated analog (compound 42): 10.4 nM |
| Quantified Difference | 2.08x more potent |
| Conditions | Cell proliferation assay in Capan-1 (BRCA2-mutant) human pancreatic cancer cells. |
This demonstrates that the choice of the fluorinated precursor is essential for maximizing the therapeutic potential and synthetic lethality effect in target cancer cell lines.
The inclusion of fluorine often serves to block sites of metabolic degradation, improving the pharmacokinetic profile of a final compound. In the same PARP inhibitor series, the fluorinated compound (Talazoparib) showed a half-life (t₁/₂) of 82 minutes in rat liver microsomes. [1] While a direct t₁/₂ value for the non-fluorinated analog was not provided in the same table, a closely related analog without the key fluorine (compound 6) had a t₁/₂ of only 5 minutes, suggesting the fluorine is critical for enhancing metabolic stability. [1]
| Evidence Dimension | Metabolic Stability (t₁/₂) |
| Target Compound Data | 82 minutes (for fluorinated final compound) |
| Comparator Or Baseline | Related non-fluorinated analog (compound 6): 5 minutes |
| Quantified Difference | >16x longer half-life |
| Conditions | In vitro incubation with rat liver microsomes (rLM). |
Procuring this fluorinated building block is a strategic choice for programs where improving metabolic stability and oral bioavailability of the final drug candidate is a primary objective.
This compound is the right choice for synthetic campaigns targeting PARP1/2 inhibitors where the goal is to achieve low-nanomolar enzymatic inhibition and potent cytotoxic effects in BRCA-deficient cancer cells. The evidence confirms the fluorine atom is critical for maximizing potency. [1]
Use as a core building block in projects that require a direct translation of biochemical potency into strong, quantifiable effects in cell-based models of disease. The twofold improvement in cellular cytotoxicity makes this precursor suitable for programs where cellular efficacy is a key selection criterion. [1]
This is a preferred precursor for drug discovery programs where blocking sites of metabolism on the core heterocycle is a priority for improving pharmacokinetic properties like oral bioavailability and in vivo half-life. [1]
Irritant